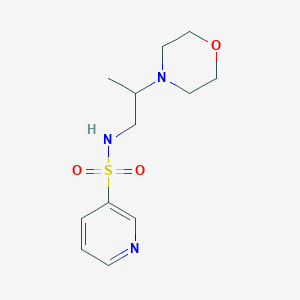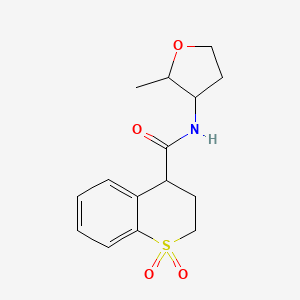![molecular formula C17H28N4O2 B7054219 Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate](/img/structure/B7054219.png)
Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to further reactions to introduce the pyrazole and cyclopropylmethyl groups . The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce a new functional group at a specific position on the molecule.
Scientific Research Applications
Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural features.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
Tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[[1-(cyclopropylmethyl)pyrazol-4-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-8-6-14(7-9-20)19-15-10-18-21(12-15)11-13-4-5-13/h10,12-14,19H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXYBASXUYERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CN(N=C2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7054138.png)
![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![5-[(2,5-Dimethylpyrazol-3-yl)methylsulfamoyl]-2-methoxybenzoic acid](/img/structure/B7054158.png)
![3-(1H-imidazol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7054169.png)
![[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7054173.png)
![3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7054174.png)
![3-(1H-imidazol-2-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7054181.png)
![1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B7054191.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7054209.png)

![(4-Bromo-1-methylpyrazol-3-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone](/img/structure/B7054237.png)
![N,2,5,7-tetramethyl-N-[(5-methylthiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7054238.png)
